1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLLEJMDHWZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017768 | |
| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-38-7 | |
| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Indole
The synthesis begins with functionalizing the indole nitrogen using 4-hydroxypentyl groups. A common approach involves treating indole derivatives with 5-bromo-1-pentanol under basic conditions. For example, 1H-indole reacts with 5-bromo-1-pentanol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours, yielding 1-(4-hydroxypentyl)indole with 75% efficiency. The hydroxyl group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.
Optimization of Reaction Conditions
Higher yields (82%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances the solubility of the alkoxide intermediate. Solvent systems such as tetrahydrofuran (THF)/water (3:1) reduce byproduct formation compared to pure DMF.
Friedel-Crafts Acylation
Acylation of 1-(4-Hydroxypentyl)Indole
The introduction of the 2-(2-methoxyphenyl)acetyl group proceeds via Friedel-Crafts acylation. 1-(4-Hydroxypentyl)indole reacts with 2-methoxyphenylacetyl chloride in dichloromethane (DCM) under catalysis by aluminum chloride (AlCl₃) at 0–5°C. This method produces the target compound in 68% yield after 4 hours. Alternative acylating agents, such as acetic anhydride derivatives, result in lower regioselectivity (<50%).
Solvent and Catalyst Screening
A comparative study revealed that boron trifluoride diethyl etherate (BF₃·Et₂O) in nitrobenzene improves electrophilic substitution at the indole C3 position, increasing yields to 74%. Polar aprotic solvents like acetonitrile (MeCN) reduce side reactions but require longer reaction times (8–10 hours).
Protection and Deprotection Strategies
Hydroxyl Group Protection
The 4-hydroxypentyl side chain’s hydroxyl group is protected during acylation to prevent ketone formation. Benzyl ether protection, achieved using benzyl bromide and sodium hydride (NaH) in THF, offers stability under acidic conditions. Deprotection via hydrogenolysis (H₂, Pd/C) restores the hydroxyl group without affecting the indole or methoxyphenyl moieties.
Comparative Analysis of Protecting Groups
While TBS ethers provide superior yields (89%) in alkylation, their removal requires harsh fluoride conditions (e.g., tetrabutylammonium fluoride, TBAF), which may degrade sensitive intermediates. In contrast, benzyl ethers exhibit compatibility with AlCl₃-mediated acylations, making them preferable for this synthesis.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:3) eluent, achieving >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase resolves residual alkylation byproducts.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) data confirm structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, indole H-4), 7.45–7.30 (m, 5H, aromatic), 4.10 (t, J = 6.4 Hz, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃).
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¹³C NMR: 196.5 ppm (ketone carbonyl), 159.2 ppm (methoxy carbon).
Scalability and Industrial Applications
Chemical Reactions Analysis
JWH 250 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ketone or carboxylic acid derivatives can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride . The major products formed from these reactions include ketone, carboxylic acid, and substituted derivatives of JWH 250 N-(4-hydroxypentyl) metabolite .
Scientific Research Applications
JWH 250 N-(4-hydroxypentyl) metabolite has several scientific research applications, including:
Forensic Toxicology: It is used as a reference standard in the detection and quantification of synthetic cannabinoids in biological samples, aiding in forensic investigations.
Pharmacological Studies: The compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids, providing insights into their biological effects and potential therapeutic applications.
Analytical Chemistry: It serves as a standard in the development of analytical methods for the detection of synthetic cannabinoids in various matrices, including urine and serum.
Mechanism of Action
JWH 250 N-(4-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors (CB1 and CB2). The compound is a phase I metabolite of JWH 250, which activates these receptors, leading to various physiological effects . The molecular targets include the CB1 and CB2 receptors, and the pathways involved are related to the endocannabinoid system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Research
Structural-Activity Relationships (SAR): The length and branching of the N-1 substituent critically influence CB1 binding. Optimal activity occurs with 4–6 carbon chains (e.g., pentyl in JWH-250). The 4-hydroxypentyl group in the target compound may reduce receptor affinity due to steric hindrance or polarity . Aryl substituents on the ethanone group (e.g., 2-methoxyphenyl in JWH-250 vs. 2-chlorophenyl in JWH-203) modulate selectivity. Methoxy groups enhance lipophilicity and receptor interaction .
Metabolic and Analytical Differences: The hydroxyl group in the target compound may render it a metabolite of related SCs (e.g., JWH-203 metabolites include hydroxylated variants ). Detection methods (e.g., LC-MS, GC-FTIR) can distinguish it from non-polar analogs like JWH-250 due to altered retention times and spectral signatures .
Pharmacological Effects:
- JWH-250 and RCS-8 produce CB1-mediated effects (hypothermia, catalepsy) in animal models. The target compound’s hydroxyl group may reduce potency, as seen in hydroxylated metabolites of JWH-018 .
Biological Activity
1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone, also known as JWH-250, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions and its implications in pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H25NO3
- Molecular Weight : 351.44 g/mol
- CAS Number : 1427325-83-4
Structure
The structure of this compound can be represented as follows:
This compound features an indole moiety and a methoxyphenyl group, which are critical for its interaction with cannabinoid receptors.
This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and immune response.
Pharmacological Effects
Research indicates that JWH-250 exhibits several pharmacological effects:
- Analgesic Effects : The compound has been studied for its potential analgesic properties, showing promise in pain management through its action on cannabinoid receptors.
- Anti-inflammatory Properties : Some studies suggest that JWH-250 may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that cannabinoids can offer neuroprotection, which may be relevant for conditions like neurodegenerative diseases.
Toxicological Profile
Despite its potential therapeutic benefits, JWH-250 has raised concerns regarding safety and toxicity. Reports indicate:
- Adverse Effects : Users have reported various side effects including anxiety, paranoia, and cardiovascular issues.
- Legal Status : Due to its psychoactive properties and potential for abuse, JWH-250 is classified as a controlled substance in many regions.
Case Studies and Experimental Data
A series of studies have explored the biological activity of JWH-250:
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In Vitro Studies : Research involving cellular assays has demonstrated that JWH-250 effectively activates CB1 receptors with a potency comparable to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Study Method Findings Study 1 Cell Culture Significant activation of CB1 receptors Binding Assays High affinity for cannabinoid receptors - Animal Models : Animal studies have shown that administration of JWH-250 leads to alterations in behavior consistent with cannabinoid exposure, including reduced locomotor activity and altered pain responses.
- Clinical Implications : The compound's effects on pain and inflammation have prompted discussions about its potential therapeutic applications in chronic pain management and inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone, and how can reaction parameters be optimized to improve yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, a modified Claisen-Schmidt condensation involves reacting substituted indole derivatives (e.g., 1-(4-hydroxypentyl)indole) with 2-methoxyphenylacetyl chloride in anhydrous ethanol under reflux. Critical parameters include:
- Temperature : Maintaining 70–80°C to avoid side reactions.
- Catalyst : Using thionyl chloride (0.05–0.1 eq) to enhance acylation efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .
Q. How is X-ray crystallography employed to resolve structural ambiguities in this compound and its analogs?
- Methodology : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and stereochemistry. For example:
- Crystallization : Slow evaporation of a saturated dichloromethane/hexane solution yields suitable crystals.
- Data Collection : Diffraction data at 298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software like SHELXL refines structures, achieving R-factors ≤0.068 .
Q. What analytical techniques are validated for unambiguous identification of this compound in complex matrices?
- Methodology : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) provides specificity:
- GC Conditions : DB-5MS column (30 m × 0.25 mm), helium carrier gas (1.2 mL/min), temperature ramp 100–300°C.
- FTIR Detection : Solid-phase spectra (400–4000 cm⁻¹) match reference libraries, with key peaks at 1685 cm⁻¹ (ketone C=O) and 1240 cm⁻¹ (aryl methoxy C-O) .
Advanced Research Questions
Q. How do computational studies predict the physicochemical properties and stability of this compound under varying pH conditions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) assess:
- logP (Lipophilicity) : Predicted XLogP3 = 4.2, indicating high membrane permeability.
- pKa : The hydroxyl group on the pentyl chain has a calculated pKa ≈ 9.5, suggesting protonation in physiological conditions.
- Degradation Pathways : Hydrolysis of the ethanone moiety is favored at pH <3, forming indole and methoxyphenyl fragments .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic studies?
- Contradictions : Yields vary from 50% to 75% across studies using similar protocols.
- Resolution Strategies :
- Kinetic Analysis : Monitoring reaction progress via in-situ IR spectroscopy identifies intermediates (e.g., acylindole adducts) that may decompose if heated >80°C.
- Byproduct Identification : GC-MS detects dimeric byproducts (e.g., bis-indole derivatives) formed via radical coupling, which are minimized by inert atmosphere (N₂/Ar) .
Q. How does the hydroxylation of the pentyl chain influence metabolic pathways compared to non-hydroxylated analogs like JWH-250?
- Methodology : In vitro hepatic microsomal assays (human S9 fraction) with LC-MS/MS analysis:
- Phase I Metabolism : Hydroxylation at the pentyl chain increases polarity, accelerating glucuronidation (Phase II).
- Key Metabolites : 4-Hydroxypentyl-OH and O-demethylated derivatives are major metabolites, contrasting with JWH-250’s primary pentyl chain oxidation .
Compliance and Safety Considerations
Q. What legal restrictions apply to the handling and storage of this compound in academic research?
- Regulatory Status : Classified as a Schedule I controlled substance in multiple jurisdictions (e.g., U.S. DEA, China NMPA) under analogs of JWH-250 (CAS 864445-43-2).
- Compliance Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
